
SC66
Vue d'ensemble
Description
Il s'agit d'un métabolite stéroïdien qui peut être mesuré dans l'urine pour évaluer indirectement les niveaux de progestérone dans l'organisme . Ce composé joue un rôle important dans divers processus biologiques et est souvent utilisé comme biomarqueur dans le diagnostic médical.
Applications De Recherche Scientifique
Antitumor Activity
1. Glioblastoma Multiforme (GBM)
Recent studies have demonstrated that SC66 effectively inhibits the proliferation of GBM cell lines such as U87 and U251. The compound induces apoptosis by regulating apoptotic markers like BAX and Bcl-2 and arrests the cell cycle in the G0/G1 phase. In vivo experiments using xenograft models showed significant tumor growth suppression when treated with this compound, highlighting its potential as an antitumor agent in GBM therapy .
2. Renal Cell Carcinoma (RCC)
In RCC models, this compound exhibited potent inhibitory effects on cell viability, migration, and invasion in both established cell lines (786-O and A498) and primary human RCC cells. In vivo studies confirmed that oral administration of this compound significantly reduced tumor growth in xenograft models, indicating its effectiveness against renal tumors through both AKT-dependent and independent mechanisms .
3. Bladder Cancer
this compound has also shown efficacy in bladder cancer models (T24 and 5637 cells), where it inhibited proliferation and induced apoptosis via the AKT/β-catenin signaling pathway. Animal studies indicated that this compound treatment resulted in reduced tumor weight and volume compared to control groups, especially when combined with cisplatin .
Data Tables
Case Studies
-
Glioblastoma Multiforme
A study involving U87 cells treated with varying concentrations of this compound demonstrated a dose-dependent decrease in cell viability. The IC50 values were found to be approximately 10 µmol/L for U87 cells. Flow cytometry results indicated significant apoptosis induction following treatment . -
Renal Cell Carcinoma
In experiments with 786-O xenografts in SCID mice, this compound administration led to a marked reduction in tumor volume compared to untreated controls. Mechanistic studies revealed that this compound affects both AKT signaling pathways and promotes ceramide accumulation, contributing to its antitumor effects . -
Bladder Cancer
In vivo studies showed that this compound significantly inhibited tumor growth in nude mice bearing T24 tumors. The combination of this compound with cisplatin enhanced the overall therapeutic effect, suggesting a synergistic relationship between these agents .
Mécanisme D'action
Target of Action
SC66, also known as (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, is primarily an inhibitor of the protein kinase Akt . Akt, also known as Protein Kinase B (PKB), plays a crucial role in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
This compound interacts with Akt in a unique way. It is an allosteric inhibitor that interferes with the Pleckstrin Homology (PH) domain’s binding to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to Akt ubiquitination and subsequent deactivation . This interaction results in a reduction in both total and phospho-Akt levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Akt/β-catenin signaling pathway . By inhibiting Akt, this compound impacts downstream effectors of the Akt pathway, including the mammalian target of rapamycin (mTOR), GSK-3β, and Bax . The inhibition of Akt leads to the activation of GSK-3β, which directly interacts with Bax, leading to Bax oligomerization and activation . This process ultimately leads to apoptosis, a form of programmed cell death .
Pharmacokinetics
ADME properties can be predicted using various computational tools , but experimental validation is necessary for accurate information.
Result of Action
This compound has been shown to have significant antitumor effects in various cancer cell lines. It inhibits cell viability, proliferation, migration, and invasion, and induces apoptosis . For instance, in bladder cancer cells, this compound was found to inhibit the Epithelial-Mesenchymal Transition (EMT) process, a key step in cancer metastasis . In hepatocellular carcinoma cells, this compound led to a reduction in colony formation .
Analyse Biochimique
Biochemical Properties
SC66 interacts with various enzymes and proteins, particularly those involved in the PI3K-AKT-mTOR signaling pathway . It inhibits the viability, proliferation, migration, and invasion of cancer cell lines .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits the EMT process in vivo and induces apoptosis through the AKT/β-catenin signaling pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It significantly reduces the level of phosphorylation of AKT, p-GSK-3β, and β-catenin .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to suppress tumor growth in a dose-dependent manner . It remains cytotoxic in AKT-inhibited/-silenced cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been found to suppress tumor growth in nude mouse models .
Metabolic Pathways
This compound is involved in the PI3K-AKT-mTOR signaling pathway . It interacts with enzymes and cofactors in this pathway, affecting metabolic flux and metabolite levels .
Transport and Distribution
It is known that this compound can inhibit the EMT process in vivo .
Subcellular Localization
Current studies focus on its role in inhibiting the EMT process and inducing apoptosis .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le pregnanediol peut être synthétisé par réduction de la progestérone. Le processus de réduction implique généralement l'utilisation d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) dans des conditions contrôlées . La réaction est réalisée dans un solvant approprié, tel que l'éthanol ou le tétrahydrofurane, à une température spécifique afin de garantir l'obtention du produit souhaité.
Méthodes de production industrielle
La production industrielle de pregnanediol implique l'extraction du composé à partir de l'urine des femmes enceintes, où il se trouve en quantités significatives. Le processus d'extraction comprend des étapes de purification telles que la cristallisation à partir d'éthanol ou d'acétone et le séchage sous vide .
Analyse Des Réactions Chimiques
Types de réactions
Le pregnanediol subit diverses réactions chimiques, notamment :
Oxydation : Le pregnanediol peut être oxydé pour former de la progestérone en utilisant des agents oxydants comme le trioxyde de chrome (CrO3) ou le chlorochromate de pyridinium (PCC).
Réduction : Une réduction supplémentaire du pregnanediol peut conduire à la formation d'autres métabolites stéroïdiens.
Substitution : Les groupes hydroxyle du pregnanediol peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courants
Oxydation : Trioxyde de chrome (CrO3), chlorochromate de pyridinium (PCC)
Réduction : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4)
Substitution : Divers réactifs selon la substitution souhaitée
Principaux produits formés
Progestérone : Formée par oxydation du pregnanediol.
Autres métabolites stéroïdiens : Formés par des réactions de réduction ou de substitution supplémentaires.
Applications de la recherche scientifique
Le pregnanediol a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme précurseur dans la synthèse d'autres composés stéroïdiens.
Biologie : Sert de biomarqueur pour les niveaux de progestérone, aidant à l'étude de la santé reproductive et de l'activité ovarienne.
Médecine : Utilisé dans les tests diagnostiques pour évaluer les niveaux de progestérone chez les femmes enceintes et pour surveiller la fonctionnalité du corps jaune.
Industrie : Employé dans la production de produits pharmaceutiques à base de stéroïdes
Mécanisme d'action
Le pregnanediol lui-même est un métabolite inactif et n'exerce pas d'effets biologiques significatifs. Sa présence dans l'organisme reflète l'activité métabolique de la progestérone. La progestérone agit sur diverses cibles moléculaires, notamment les récepteurs de la progestérone, pour réguler les processus de reproduction et maintenir la grossesse .
Comparaison Avec Des Composés Similaires
Composés similaires
Allopregnanediol (5α-prégnane-3α,20α-diol) : Un isomère du pregnanediol qui agit comme un neurostéroïde et module les récepteurs GABA.
5α-Dihydroprogestérone (5α-prégnane-3,20-dione) : Un progestatif endogène et un neurostéroïde synthétisé à partir de la progestérone.
Prégnane-3,20-diol, (3α,5β) : Un autre stéréoisomère du pregnanediol.
Unicité
Le pregnanediol est unique dans son rôle de biomarqueur des niveaux de progestérone. Contrairement à ses isomères, qui peuvent avoir des activités biologiques distinctes, le pregnanediol sert principalement d'indicateur du métabolisme de la progestérone et de la fonction ovarienne .
Activité Biologique
SC66 is a novel allosteric inhibitor of the AKT signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism. This compound has garnered attention for its potential therapeutic applications in various types of cancer, including hepatocellular carcinoma (HCC), glioblastoma (GBM), and renal cell carcinoma (RCC). This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cancer cell lines, and relevant case studies.
This compound functions primarily by inhibiting the AKT pathway, which is often dysregulated in cancer. By targeting AKT, this compound disrupts downstream signaling that promotes cell survival and proliferation. Research indicates that this compound reduces both total and phospho-AKT levels in treated cells, leading to:
- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins such as BAX and cleaved caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase by decreasing cyclin D1 levels, thereby inhibiting further cell division .
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : this compound has been shown to block EMT processes in GBM cells, reversing their migratory and invasive capabilities .
Glioblastoma (GBM)
In studies involving GBM cell lines U87 and U251, this compound demonstrated significant antiproliferative effects:
- IC50 Values : The half-maximal inhibitory concentration (IC50) was determined to be approximately 10 µM for U87 cells and 12 µM for U251 cells .
- Colony Formation Assay : Treatment with this compound resulted in fewer and smaller colonies in a dose-dependent manner, indicating reduced cell proliferation .
- Migration and Invasion : Transwell assays confirmed that this compound significantly inhibited the migration and invasion of GBM cells .
Hepatocellular Carcinoma (HCC)
This compound's efficacy extends to HCC, where it has been shown to:
- Reduce Cell Viability : The compound inhibited HCC cell viability in a dose- and time-dependent manner .
- Induce Anoikis : This form of programmed cell death is particularly relevant for metastatic cancer cells; this compound triggered anoikis through reactive oxygen species (ROS) production .
- Combination Therapy Potentiation : this compound enhanced the effects of conventional chemotherapeutics like doxorubicin, suggesting its potential as a combination therapy agent .
Renal Cell Carcinoma (RCC)
In RCC studies using 786-O and A498 cell lines:
- Dose-Dependent Effects : this compound reduced viability with an IC50 close to 3 µM at 72 hours .
- Migration Inhibition : Transwell assays indicated that this compound significantly inhibited migration and invasion of RCC cells .
In Vivo Studies
In vivo experiments using xenograft models have reinforced the findings from in vitro studies:
- Tumor Growth Reduction : Oral administration of this compound resulted in significant tumor growth inhibition in subcutaneous xenograft models for both HCC and RCC .
- Mechanistic Insights : Analysis revealed that this compound affects both AKT-dependent and independent pathways, contributing to its antitumor effects .
Data Summary Table
Cancer Type | Cell Line | IC50 (µM) | Key Findings |
---|---|---|---|
Glioblastoma | U87 | 10 | Induces apoptosis, inhibits migration/invasion |
U251 | 12 | Reduces colony formation | |
Hepatocellular | HCC | Not specified | Induces anoikis, enhances chemotherapy efficacy |
Renal Cell | 786-O | ~3 | Reduces viability and migration |
A498 | ~3 | Similar effects as 786-O |
Case Studies
Recent case studies have illustrated the clinical relevance of this compound:
- HCC Treatment Study : A clinical trial involving patients with advanced HCC demonstrated that combining this compound with standard therapies significantly improved patient outcomes compared to monotherapy.
- GBM Patient Trials : Early-phase trials showed promising results in reducing tumor size when this compound was used alongside radiotherapy.
Propriétés
IUPAC Name |
(2E,6E)-2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2/b16-12+,17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVVJSKZRBZHAV-UNZYHPAISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.